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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C
virus (HCV) infection. As with any pharmaceutical agent, the purity of the active pharmaceutical
ingredient (API) is critical to its safety and efficacy. The manufacturing process and storage of
Sofosbuvir can lead to the formation of various impurities. This technical guide focuses on
Sofosbuvir Impurity N, a known diastereoisomer of Sofosbuvir. Understanding the physical
and chemical properties of this impurity is essential for developing robust analytical methods for
its detection and control, thereby ensuring the quality of the final drug product.

Chemical Identity and Physical Properties

Sofosbuvir Impurity N is a diastereoisomer of Sofosbuvir, meaning it has the same molecular
formula and connectivity but a different spatial arrangement of atoms. This difference in
stereochemistry can influence its physical, chemical, and pharmacological properties.

Table 1: Chemical Identity of Sofosbuvir Impurity N
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Parameter Value Reference

methyl (2S)-2-[[(S)-
[[(2R,3R,4R,5R)-5-(2,4-
dioxopyrimidin-1-yl)-4-fluoro-3-

IUPAC Name hydroxy-4-methyloxolan-2-
ylmethoxy-
phenoxyphosphoryllamino]pro
panoate

(S)-methyl 2-(((S)-
(((2R,3R,4R,5R)-5-(2,4-dioxo-
3,4-dihydropyrimidin-1(2H)-
yl)-4-fluoro-3-hydroxy-4-
methyltetrahydrofuran-2-
yl)methoxy)
(phenoxy)phosphoryl)amino)pr
opanoate; Methyl (2S)-2-[{[(S)-
{[(2R,3R 4R,5R)-5-(2,4-dioxo-
Synonyms 3,4-dihydro-1(2H)-
pyrimidinyl)-4-fluoro-3-hydroxy-
4-methyltetrahydro-2-
furanyllmethoxy}
(phenoxy)phosphoryllamino}pr
opanoate; Uridine, 2'-deoxy-2'-
fluoro-5'-O-[(S)-[[(1S)-2-
methoxy-1-methyl-2-
oxoethyllamino]phenoxyphosp
hinyl]-2'-methyl-

CAS Number 1394157-34-6
Molecular Formula C20H25FN309P
Molecular Weight 513.4 g/mol

Table 2: Physical Properties of Sofosbuvir Impurity N
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Property Value Reference
Appearance Solid powder
Solubility Soluble in DMSO

] ] Data not available in the
Melting Point ]
searched literature.

. . Data not available in the
Boiling Point ]
searched literature.

Spectroscopic and Chromatographic Data

Detailed spectroscopic data for Sofosbuvir Impurity N is not widely published. However, the
characterization of Sofosbuvir and its other impurities is well-documented, employing a range
of analytical techniques. These methods are directly applicable to the analysis of Impurity N.

Table 3: Analytical Techniques for the Characterization of Sofosbuvir Impurities

Technique Typical Application

High-Performance Liquid Chromatography Separation and quantification of Sofosbuvir and
(HPLC) its impurities.

Liquid Chromatography-Mass Spectrometry Identification and structural elucidation of
(LC-MS) impurities based on their mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Detailed structural confirmation of isolated
Spectroscopy (H, 13C, 31P, 19F) impurities.

Identification of functional groups present in the
Infrared (IR) Spectroscopy ) "
impurity.

Experimental Protocols

The following sections detail generalized experimental protocols for the generation, separation,
and characterization of Sofosbuvir impurities, which can be adapted for the specific study of
Impurity N.
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Forced Degradation Studies to Generate Impurities

Forced degradation studies are essential to understand the degradation pathways of a drug
substance and to develop stability-indicating analytical methods. Sofosbuvir has been shown to
degrade under various stress conditions, leading to the formation of several impurities.[1][2]

1. Acid Hydrolysis:

e Procedure: Dissolve Sofosbuvir (e.g., 200 mg) in a suitable volume of 1N HCI (e.g., 5 mL)
and reflux at 80°C for 10 hours.[1]

o Neutralization: Cool the solution and neutralize with a suitable base (e.g., ammonium
bicarbonate solution).[1]

o Sample Preparation: Lyophilize the neutralized solution to obtain a solid residue, which can
then be dissolved in a suitable solvent for analysis.[1]

2. Base Hydrolysis:

e Procedure: Dissolve Sofosbuvir (e.g., 200 mg) in a suitable volume of 0.5N NaOH (e.g., 5
mL) and heat at 60°C for 24 hours.[1]

» Neutralization: Cool the solution and neutralize with a suitable acid (e.g., HCI solution).[1]

o Sample Preparation: Evaporate the solvent to obtain a solid residue, which can then be
dissolved in a suitable solvent for analysis.[1]

3. Oxidative Degradation:

e Procedure: Dissolve Sofosbuvir (e.g., 200 mg) in a suitable volume of 30% Hz20:2 (e.g., 5 mL)
and heat at 80°C for two days.[1]

o Sample Preparation: Evaporate the solvent to obtain a solid residue, which can then be
dissolved in a suitable solvent for analysis.[1]

Chromatographic Separation and Analysis

A stability-indicating HPLC method is crucial for separating the parent drug from its impurities.
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Table 4: Example HPLC Method for Sofosbuvir and Impurities

Parameter Condition Reference

X-Bridge BEH C18 (100 x 4.6

Column [1]
mm, 2.5 pum)

Mobile Phase A 0.1% Formic Acid in Water [1]

Mobile Phase B Acetonitrile [1]

_ _ Atime-based gradient from
Gradient Elution ) [1]
10% to 90% Mobile Phase B

Flow Rate 0.6 mL/min [1]
Column Temperature 35°C [1]
Detection Wavelength 260 nm [1]

Isolation and Structural Elucidation

For definitive identification, impurities need to be isolated and characterized using
spectroscopic techniques.

1. Isolation:

e Technique: Preparative HPLC is commonly used for the isolation of impurities from the
reaction mixture.[1]

e Column: A preparative C18 column (e.g., Xtimate C18 (250 x 20 mm, 5 pm)) is suitable for
this purpose.[1]

» Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile can be employed.[1]
2. Structural Characterization:

» High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which
helps in determining the elemental composition of the impurity.[1]
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o NMR Spectroscopy: A full suite of NMR experiments (*H, 13C, 3P, 1°F, COSY, HSQC, HMBC)
is necessary to unambiguously determine the structure and stereochemistry of the impurity.

[1]

Degradation Pathway of Sofosbuvir

The degradation of Sofosbuvir under stress conditions involves several chemical
transformations. A simplified representation of these pathways is illustrated below.

Degradation Products
(including Impurity N and others)

Click to download full resolution via product page

Caption: Simplified degradation pathways of Sofosbuvir under stress conditions.

Experimental Workflow

The overall process for the identification and characterization of Sofosbuvir Impurity N follows
a logical sequence of steps.
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Caption: Workflow for the characterization of Sofosbuvir Impurity N.

Conclusion

This technical guide provides a summary of the known physical and chemical properties of
Sofosbuvir Impurity N and outlines the experimental methodologies required for its
comprehensive characterization. While specific quantitative data for this impurity remains
limited in publicly available literature, the established analytical protocols for Sofosbuvir and its
other impurities provide a robust framework for its study. A thorough understanding and control
of impurities like Sofosbuvir Impurity N are paramount for ensuring the quality, safety, and
efficacy of Sofosbuvir drug products. for ensuring the quality, safety, and efficacy of Sofosbuvir
drug products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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sofosbuvir-impurity-n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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